

Introduction: Unveiling a Niche Building Block for Neurological Drug Discovery

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Compound of Interest

Compound Name: (S)-3-Amino-4-(3-chlorophenyl)butanoic acid

Cat. No.: B8030485

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(S)-3-Amino-4-(3-chlorophenyl)butanoic acid (CAS: 270596-38-8) is a non-proteinogenic β -amino acid derivative that has emerged as a valuable chiral building block in medicinal chemistry.^[1] Structurally, it is a regioisomer of the well-known γ -amino acid derivative, Baclofen, a GABAB receptor agonist used clinically as a muscle relaxant.^{[2][3]} While not as extensively studied as its 4-chlorophenyl counterpart, the 3-chloro substitution on the phenyl ring offers a unique steric and electronic profile. This provides researchers and drug development professionals with a critical tool for probing structure-activity relationships (SAR) at GABA receptors and for constructing novel molecular scaffolds targeting the central nervous system (CNS).

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple datasheet to provide a comprehensive technical overview. We will delve into the practical considerations of sourcing and procurement, the non-negotiable aspects of analytical characterization, a high-level view of its synthesis, and its strategic application in modern drug discovery workflows.

Section 1: Strategic Sourcing and Procurement

The integrity of any research program begins with the quality of its starting materials. For a specialized intermediate like **(S)-3-Amino-4-(3-chlorophenyl)butanoic acid**, selecting a reputable supplier is paramount to ensure chemical identity, high purity, and, critically, correct stereochemistry. Inconsistencies in raw material quality can lead to irreproducible results, jeopardizing project timelines and resources.

Supplier Landscape and Commercial Availability

Several chemical suppliers offer this compound, typically for research and development purposes. When evaluating suppliers, it is essential to request a comprehensive Certificate of Analysis (CoA) that includes data from multiple analytical techniques.

Table 1: Supplier and Product Information for **(S)-3-Amino-4-(3-chlorophenyl)butanoic acid**

Supplier	Catalog Number	Purity Specification	Form	CAS Number
Sigma-Aldrich	SY3H3D676A09	≥ 97%	White to off-white powder or crystals	270596-38-8
EvitaChem	EVT-15260997	Not specified	Not specified	270596-38-8
BLDpharm	BD16059	≥ 98% (Boc-protected form)	Not specified	270596-39-9

Note: Availability and specifications are subject to change. Pricing is typically provided upon quotation and varies based on quantity and purity grade.

Expert Insight: For early-stage discovery, a purity of ≥97% is often sufficient. However, for late-stage preclinical development or studies where minor impurities could have confounding biological effects, seeking a higher purity grade (≥99%) or considering custom synthesis and purification is a prudent strategy. Always verify the enantiomeric excess (e.e.) if it is not explicitly stated on the CoA, as the stereocenter is a key feature of this molecule's utility.

Section 2: Quality Control and Analytical Characterization

A self-validating research protocol relies on rigorously characterized reagents. The identity, purity, and stereochemical integrity of **(S)-3-Amino-4-(3-chlorophenyl)butanoic acid** must be confirmed before its inclusion in any experimental workflow. The presence of impurities, such as regioisomers or the incorrect enantiomer, can significantly impact the quality and safety of downstream drug products.

Core Analytical Methodologies

- Identity Confirmation (^1H NMR & Mass Spectrometry):
 - ^1H NMR Spectroscopy: Provides structural confirmation by showing the characteristic proton signals and their coupling patterns. The aromatic protons will appear as a complex multiplet, while the aliphatic backbone protons will have distinct chemical shifts.
 - Mass Spectrometry (MS): Confirms the molecular weight (213.66 g/mol for the free acid). [\[1\]](#) High-resolution MS (HRMS) can further validate the elemental composition.
- Purity Assessment (HPLC):
 - High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of non-volatile small molecules. A reversed-phase method is typically employed to separate the main compound from any process-related impurities.
- Chiral Purity (Chiral HPLC):
 - Chiral HPLC: Essential for confirming the enantiomeric purity. This technique uses a chiral stationary phase to separate the (S)- and (R)-enantiomers, allowing for the quantification of the desired (S)-enantiomer.

Protocol: Purity Determination by Reversed-Phase HPLC

This protocol provides a robust starting point for the quality control analysis of **(S)-3-Amino-4-(3-chlorophenyl)butanoic acid**. Method optimization may be required based on the specific instrument and column used.

Objective: To determine the purity of the compound by separating it from potential non-chiral impurities.

Table 2: Example HPLC Method Parameters

Parameter	Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	Standard reversed-phase column for small molecule analysis.
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water	TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile	Acetonitrile is a common organic modifier for reversed-phase.
Gradient	10% to 90% B over 15 minutes	A broad gradient ensures elution of the main peak and any impurities with different polarities.
Flow Rate	1.0 mL/min	Standard analytical flow rate.
Column Temp.	30 °C	Controlled temperature ensures run-to-run reproducibility.
Detection	UV at 220 nm	The phenyl ring provides strong UV absorbance at this wavelength.
Injection Vol.	10 µL	
Sample Prep.	1 mg/mL in 50:50 Water:Acetonitrile	A standard diluent for reversed-phase analysis.

Procedure:

- Prepare the mobile phases as described above.

- Accurately weigh and dissolve the sample in the diluent to a final concentration of 1 mg/mL.
- Set up the HPLC system with the parameters listed in Table 2.
- Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.
- Inject the sample solution.
- Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Section 3: Synthesis and Manufacturing Overview

Understanding the synthetic route of a key building block is crucial for anticipating potential impurities. A common laboratory-scale synthesis for β -aryl- γ -amino acids involves a multi-step sequence starting from commercially available materials.[1]

Illustrative Synthetic Pathway

A plausible synthetic approach begins with 3-chlorobenzaldehyde. The causality of this choice is clear: it directly incorporates the required 3-chlorophenyl moiety. The subsequent steps build the butanoic acid backbone and introduce the amino group.



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Caption: High-level synthetic workflow for the target compound.

Process Rationale:

- Condensation: The initial step involves a condensation reaction between 3-chlorobenzaldehyde and nitromethane to form an intermediate nitroalkene.[1] This establishes the carbon-carbon bond adjacent to the phenyl ring.

- **Reduction:** The nitro group is then reduced to an amine.[1] Catalytic hydrogenation is a common and effective method for this transformation, valued for its clean reaction profile. The choice of catalyst and conditions can be critical to avoid dehalogenation of the chlorophenyl group.
- **Chain Extension and Chiral Introduction:** The final butanoic acid structure is formed through a reaction with a malonic ester derivative, followed by hydrolysis and decarboxylation.[1] Introducing the stereocenter to yield the (S)-enantiomer specifically requires either an asymmetric synthesis strategy or a chiral resolution of the racemic product.

Section 4: Applications in Drug Discovery and Development

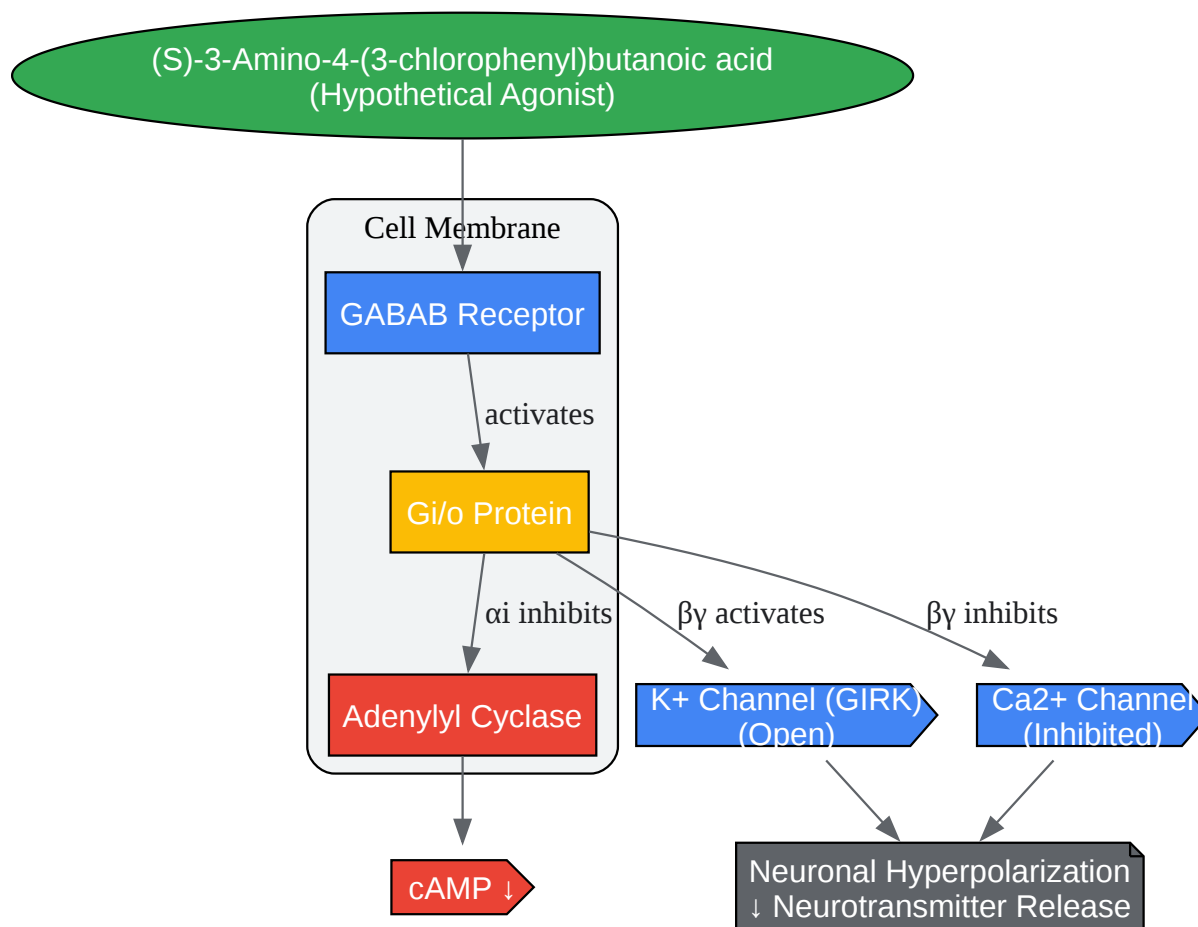
The primary value of **(S)-3-Amino-4-(3-chlorophenyl)butanoic acid** lies in its dual identity as both a chiral building block and a structural analog of neuroactive compounds.[4][5]

Role as a Chiral Building Block

In pharmaceutical development, this compound serves as a key intermediate for more complex molecules.[4] Its predefined stereocenter is a significant advantage, as it saves synthetic steps and ensures enantiomeric purity in the final active pharmaceutical ingredient (API). It can be incorporated into peptide sequences or used as a scaffold to which other functional groups are added, enabling the systematic exploration of chemical space.[5]

Exploring GABAergic Pathways

Given its structural relationship to baclofen, a GABAB agonist, this compound is an excellent tool for investigating the SAR of the GABAB receptor.[2] GABAB receptors are G-protein coupled receptors (GPCRs) that, upon activation, mediate inhibitory neurotransmission.



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Caption: Simplified GABAB receptor signaling pathway.

By synthesizing and testing analogs like the 3-chlorophenyl derivative, researchers can determine how the position of the halogen atom affects receptor binding affinity and functional activity. This information is invaluable for designing next-generation GABAB modulators with improved potency, selectivity, or pharmacokinetic properties for treating conditions such as spasticity, anxiety, and addiction.[3]

Conclusion

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid is more than just another chemical in a catalog; it is a specialized tool for precision and innovation in neuroscience research and drug development. Its utility is unlocked through a diligent approach that emphasizes strategic sourcing, rigorous analytical validation, and a clear understanding of its synthetic origins and potential applications. By adhering to the principles of scientific integrity outlined in this guide, researchers can confidently leverage this unique building block to advance the frontier of neurological medicine.

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